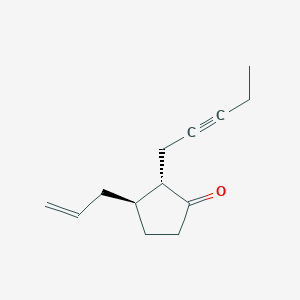acetate CAS No. 64732-12-3](/img/structure/B14506523.png)
Methyl [(dimethylcarbamoyl)amino](hydroxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (dimethylcarbamoyl)aminoacetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by its unique structure, which includes a carbamate group and a hydroxy group attached to the acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (dimethylcarbamoyl)aminoacetate typically involves the reaction of dimethylcarbamoyl chloride with hydroxyacetic acid methyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of Methyl (dimethylcarbamoyl)aminoacetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as iron-chrome catalysts, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (dimethylcarbamoyl)aminoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form primary alcohols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines can react with the carbamate group under mild conditions.
Major Products Formed
Hydrolysis: Hydroxyacetic acid and dimethylamine.
Reduction: Methyl (dimethylcarbamoyl)aminomethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (dimethylcarbamoyl)aminoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and carbamates.
Mécanisme D'action
The mechanism of action of Methyl (dimethylcarbamoyl)aminoacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active molecules that can interact with enzymes and receptors in biological systems. The carbamate group can form stable complexes with metal ions, which can influence the activity of metalloenzymes.
Comparaison Avec Des Composés Similaires
Methyl (dimethylcarbamoyl)aminoacetate can be compared with other similar compounds such as:
Ethyl (dimethylcarbamoyl)aminoacetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (diethylcarbamoyl)aminoacetate: Similar structure but with diethylcarbamoyl instead of dimethylcarbamoyl.
Methyl (dimethylcarbamoyl)aminoacetate: Similar structure but with a methoxy group instead of a hydroxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents .
Propriétés
Numéro CAS |
64732-12-3 |
|---|---|
Formule moléculaire |
C6H12N2O4 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
methyl 2-(dimethylcarbamoylamino)-2-hydroxyacetate |
InChI |
InChI=1S/C6H12N2O4/c1-8(2)6(11)7-4(9)5(10)12-3/h4,9H,1-3H3,(H,7,11) |
Clé InChI |
VOWWSXFOROHCKK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


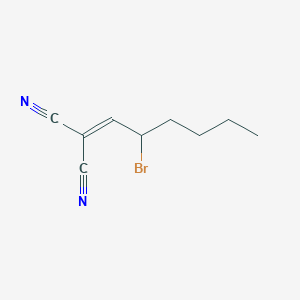
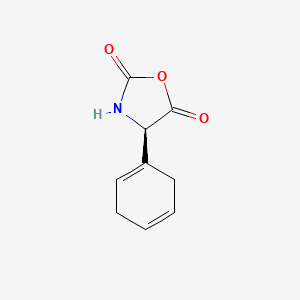
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)

![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
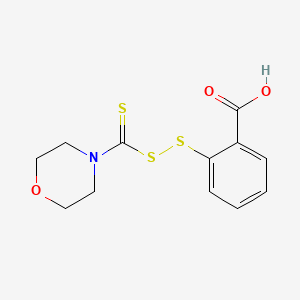
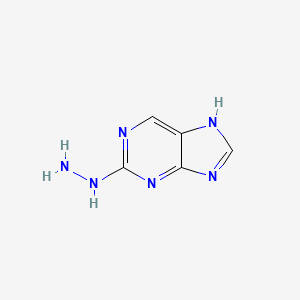

![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
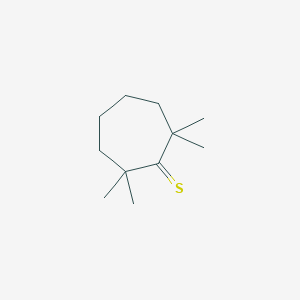
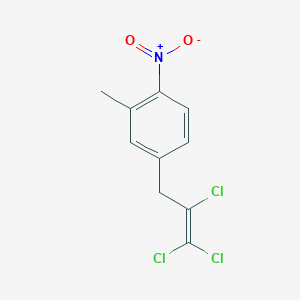
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)

